molecular formula C7H14N2 B3021988 (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane CAS No. 1127236-01-4

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane

Cat. No.: B3021988
CAS No.: 1127236-01-4
M. Wt: 126.20
InChI Key: JHJSEBFGEBLLQN-BQBZGAKWSA-N
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Description

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[221]heptane is a chiral bicyclic compound that belongs to the class of diazabicyclo compounds It is characterized by its rigid structure and the presence of two nitrogen atoms within the bicyclic framework

Mechanism of Action

Target of Action

The primary target of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane is the Biginelli reaction . This reaction involves the cyclocondensation of ethyl acetoacetate, representative aromatic aldehydes, and urea . The compound acts as an organocatalyst in this reaction .

Mode of Action

This compound and its N-methylated derivative effectively catalyze the Biginelli reaction . The reaction results in the formation of 3,4-dihydropyrimidin-2(1H)-one (DHPM), a heterocycle of great importance due to its interesting biological activity . The compound favors the formation of the (S) enantiomer .

Biochemical Pathways

The Biginelli reaction is a multicomponent reaction that combines three or more reagents in a single chemical step to afford a product containing segments of the starting substrates . The product, DHPM, is a chiral compound, and the configuration at the stereogenic carbon C(4) determines its biological properties .

Pharmacokinetics

The pharmacokinetic properties of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[22The solubility of a similar compound, (1s,4s)-2-oxa-5-azabicyclo[221]heptane, is reported to be 418 mg/ml , which may give some indication of the bioavailability of this compound.

Result of Action

The result of the action of this compound is the formation of DHPMs in good yields and moderate enantioselectivities . DHPMs are known to possess biological activity and have been used as antihypertensive, antiviral, antibacterial, or anticancer agents .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Additionally, the synthetic protocol for the preparation of the compound from (S)-trans-4-hydroxyproline has been optimized by the use of microwave irradiation instead of conventional heating .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane typically involves the use of trans-4-hydroxy-L-proline as a starting material. The synthetic route includes the following steps:

    N-Tosylation: Trans-4-hydroxy-L-proline is N-tosylated to form N-tosyl-4-hydroxy-L-proline.

    Reduction: The N-tosyl-4-hydroxy-L-proline is reduced to (2S,4S)-4-hydroxyprolinol.

    Tosylation: Both hydroxy groups are tosylated to form a tosylated intermediate.

    Cyclization: The tosylated intermediate reacts with methylamine under pressure to form the bicyclic structure.

    Deprotection: The N-tosyl group is removed using hydrobromic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. These methods may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: The parent compound without the ethyl substitution.

    (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A methyl-substituted derivative.

    (1S,4S)-2,5-Diazoniabicyclo[2.2.1]heptane: A protonated form of the parent compound.

Uniqueness

(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane is unique due to its ethyl substitution, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes .

Properties

IUPAC Name

(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-9-5-6-3-7(9)4-8-6/h6-8H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSEBFGEBLLQN-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H]2C[C@H]1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693022
Record name (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845866-61-7
Record name (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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